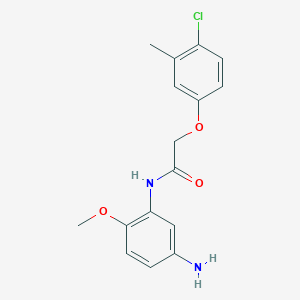
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen Bond Studies
Research on similar compounds, like substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, has focused on their hydrogen bonding properties. Studies involving variable temperature NMR experiments and X-ray crystallography have provided insights into the formation of intra- and intermolecular hydrogen bonds in solution (Romero & Margarita, 2008).
Conformational Analysis
Another study on a structurally similar compound, 2-Chloro-N-(3-methylphenyl)acetamide, revealed information about the conformation of the N—H bond and its relation to other groups in the molecule. This analysis is crucial for understanding molecular interactions and properties (Gowda et al., 2007).
Radiosynthesis Applications
Compounds like 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide have been synthesized with high specific activity for studies on metabolism and mode of action. Such research provides valuable insights into the biochemical interactions and pathways of similar compounds (Latli & Casida, 1995).
Quantitative Structure-Activity Relationships
Investigations into the relationships between the molecular structure of similar compounds and their biological activities have been conducted. For instance, the synthesis of certain compounds and their antimalarial activity were explored, contributing to the understanding of structure-activity correlations (Werbel et al., 1986).
Synthesis and Evaluation for Specific Applications
Compounds like N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were synthesized and evaluated for their agonistic activity against specific receptors. Such studies are critical for developing new drugs targeting specific biological pathways (Maruyama et al., 2012).
Novel Monomers for Polybenzimidazoles
Research on the synthesis of new AB-type monomers from compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide contributes to the development of advanced materials like polybenzimidazoles (Begunov & Valyaeva, 2015).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-12(17)6-7-15(10)21-9-16(20)19-14-5-3-4-13(18)11(14)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTRNABKAZBNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















